DM21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

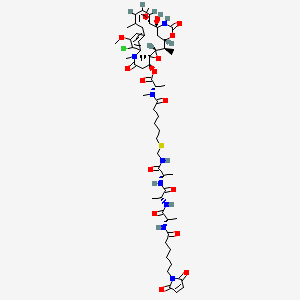

Molecular Formula |

C58H83ClN8O16S |

|---|---|

Molecular Weight |

1215.8 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate |

InChI |

InChI=1S/C58H83ClN8O16S/c1-33-19-18-20-43(80-11)58(78)31-42(81-56(77)64-58)34(2)51-57(7,83-51)44(30-49(72)66(9)40-28-39(27-33)29-41(79-10)50(40)59)82-55(76)38(6)65(8)46(69)22-15-13-17-26-84-32-60-52(73)35(3)62-54(75)37(5)63-53(74)36(4)61-45(68)21-14-12-16-25-67-47(70)23-24-48(67)71/h18-20,23-24,28-29,34-38,42-44,51,78H,12-17,21-22,25-27,30-32H2,1-11H3,(H,60,73)(H,61,68)(H,62,75)(H,63,74)(H,64,77)/b20-18-,33-19-/t34-,35+,36+,37-,38+,42+,43-,44+,51+,57+,58+/m1/s1 |

InChI Key |

SJIJPSFCGJDQNG-ZPKZLEQESA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCSCNC(=O)[C@H](C)NC(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)CCCCCN5C(=O)C=CC5=O)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCCCN5C(=O)C=CC5=O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the DeepMind DM21 functional?

An In-Depth Technical Guide to the DeepMind DM21 Functional

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of computational chemistry and materials science, Density Functional Theory (DFT) stands as a cornerstone for predicting the electronic structure and properties of molecules and materials. The accuracy of DFT calculations hinges on the exchange-correlation (XC) functional, an approximation of the complex many-body electron interactions. For decades, the development of increasingly accurate XC functionals has been a central challenge. Traditional functionals, while successful in many areas, suffer from systematic errors, notably the delocalization error and the spin symmetry breaking error, which can lead to qualitatively incorrect predictions for systems with fractional charges or spins.

In 2021, researchers at DeepMind introduced this compound, a machine-learned density functional designed to overcome these fundamental limitations.[1][2][3] By training a neural network on both accurate chemical data and fractional electron constraints, this compound represents a significant step towards a more universally accurate and reliable DFT.[1][2][3] This technical guide provides a comprehensive overview of the this compound functional, its underlying methodology, performance, and practical applications.

Core Concepts of the this compound Functional

The this compound functional is a machine-learned, local hybrid functional that addresses key shortcomings of traditional DFT approximations.[4] Unlike conventional functionals that are based on analytical mathematical forms, this compound employs a neural network to learn the mapping from electron density to the exchange-correlation energy.[4][5][6]

Overcoming Delocalization and Spin Symmetry Errors

A key innovation of this compound is its explicit training on systems with fractional charges and fractional spins.[3][7] This training strategy directly tackles two persistent problems in DFT:

-

Delocalization Error: Many standard functionals tend to artificially spread out the electron density over multiple atoms or molecules, leading to incorrect descriptions of charge transfer and reaction barriers.[7][8] this compound, by being trained to recognize the correct piecewise linear behavior of the energy as a function of electron number, significantly reduces this error.[7][9] For example, in a system of two well-separated molecules, traditional functionals might incorrectly predict a partial charge on both, whereas this compound correctly localizes the charge on one of the molecules.[8]

-

Spin Symmetry Breaking: In the description of bond breaking and diradicals, many functionals incorrectly favor solutions with broken spin symmetry, leading to inaccurate potential energy surfaces. This compound is trained to preserve spin symmetry where appropriate, resulting in a more physical description of these challenging systems.[1][7]

Architecture and Inputs

The core of the this compound functional is a multilayer perceptron (MLP) neural network.[4][5] This network takes as input a set of local descriptors of the electron density at each point in space. These descriptors, or features, are sampled on a spatial grid and include:

-

The electron density itself.

-

The gradient of the electron density.

-

The kinetic energy density.

-

Local Hartree-Fock exchange energy features.[10]

The neural network then outputs the exchange-correlation energy density, which is integrated to give the total exchange-correlation energy.

Performance and Benchmarking

This compound has been rigorously tested on a variety of standard quantum chemistry benchmarks, demonstrating significant improvements over many widely used functionals.

Quantitative Performance Data

The following tables summarize the performance of this compound in comparison to other well-established density functionals on several key benchmarks. Errors are reported as Mean Absolute Error (MAE) in kcal/mol.

Table 1: Performance on the GMTKN55 Benchmark [4][10]

The General Main Group Thermochemistry, Kinetics, and Noncovalent Interactions 55 (GMTKN55) benchmark is a comprehensive test suite for chemical accuracy.

| Functional | Overall MAE (kcal/mol) |

| This compound | 1.5 |

| SCAN | 3.6 |

| B3LYP | 4.4 |

| PBE | 8.7 |

Table 2: Performance on the Bond-Breaking Benchmark (BBB) [4][7]

The BBB benchmark assesses the ability of functionals to correctly describe the dissociation of molecules.

| Functional | MAE for Cation Dimers (kcal/mol) | MAE for Neutral Dimers (kcal/mol) |

| This compound | 1.2 | 1.8 |

| SCAN | 7.3 | 4.5 |

| B3LYP | 6.2 | 5.1 |

| PBE | 9.8 | 7.2 |

Table 3: Performance on the QM9 Benchmark [4]

The QM9 dataset contains geometric, energetic, electronic, and thermodynamic properties for 134,000 small organic molecules.

| Functional | MAE for Atomization Energies (kcal/mol) |

| This compound | 2.4 |

| B97-D3 | 4.1 |

| PBE | 7.8 |

Limitations in Transition Metal Chemistry

While this compound shows excellent performance for main-group chemistry, its application to transition metal chemistry (TMC) has revealed some limitations. Studies have shown that this compound can struggle with self-consistent field (SCF) convergence for many transition metal complexes. Although the accuracy, when converged, is often comparable or even superior to functionals like B3LYP, the convergence difficulties can make it impractical for routine use in this domain. However, using this compound to evaluate the energy non-self-consistently on top of a converged density from a different functional (e.g., B3LYP) has shown promise for improving accuracy in TMC.

Methodologies and Experimental Protocols

The evaluation and application of the this compound functional rely on standard computational chemistry workflows.

Software and Implementation

The this compound functional is publicly available as an extension to the open-source quantum chemistry software package, PySCF.[4][5] This allows researchers to readily incorporate this compound into their existing computational workflows.

Computational Details for Benchmarking

The performance data presented in Section 3 was generated using the following typical computational protocol:

-

Software: PySCF

-

Basis Set: A high-quality basis set, such as def2-QZVP, is typically used to ensure that the results are not limited by the basis set size.

-

Self-Consistent Field (SCF) Procedure: The SCF procedure is iterated until a tight convergence criterion is met. For this compound calculations, a convergence threshold of 10⁻⁶ Ha for the energy and 10⁻³ Ha/Bohr for the gradient is often used. Due to potential convergence issues, especially with transition metals, a robust SCF protocol may be necessary, potentially starting with a pre-converged density from a more stable functional.

-

Reference Data: The errors of the functionals are calculated with respect to high-accuracy reference data, typically from coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or Quantum Monte Carlo (QMC) calculations.

Visualizing Key Workflows

To better understand the inner workings and application of the this compound functional, the following diagrams, generated using the DOT language, illustrate key processes.

The this compound Training Workflow

The training of the this compound neural network is a crucial step in its development. The following diagram outlines the major components of this process.

Caption: A schematic of the training workflow for the this compound neural network functional.

The Self-Consistent Field (SCF) Cycle with this compound

The SCF procedure is the iterative process used in DFT to find the ground-state electron density and energy. The following diagram illustrates how the this compound functional is incorporated into this cycle.

References

- 1. Deep Mind 21 functional does not extrapolate to transition metal chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00878B [pubs.rsc.org]

- 2. DeepMind neural networks open new window to understanding electron interactions | EurekAlert! [eurekalert.org]

- 3. gwern.net [gwern.net]

- 4. DeepMind Open-Sources Quantum Chemistry AI Model this compound - InfoQ [infoq.com]

- 5. marktechpost.com [marktechpost.com]

- 6. [2501.12149] On the practical applicability of modern DFT functionals for chemical computations. Case study of this compound applicability for geometry optimization [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Simulating matter on the quantum scale with AI - Google DeepMind [deepmind.google]

- 9. pubs.aip.org [pubs.aip.org]

- 10. On the practical applicability of modern DFT functionals for chemical computations. Case study of this compound applicability for geometry optimization. [arxiv.org]

The DM21 Functional: A Deep Dive into Machine Learning-Enhanced Density Functional Theory

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and materials science, offering a balance of accuracy and computational cost. However, traditional DFT approximations have long been plagued by inherent limitations, such as delocalization error, which can lead to inaccurate predictions for a variety of chemical systems. The DeepMind 21 (DM21) functional represents a significant leap forward, leveraging deep learning to address these fundamental challenges.[1][2][3][4] This whitepaper provides an in-depth technical guide to the this compound functional, detailing its theoretical underpinnings, performance benchmarks, and practical applications, with a particular focus on its relevance to drug development.

Introduction to the this compound Functional

The this compound functional is a machine-learned exchange-correlation (XC) functional developed by DeepMind.[5] Unlike traditional functionals that are based on analytical expressions derived from physical approximations, this compound employs a neural network to learn the complex relationship between electron density and the exchange-correlation energy.[5][6] A key innovation of this compound is its explicit training to be free of delocalization error, a systematic failure of many popular functionals that leads to an overestimation of the stability of delocalized electronic states.[1][2][3][4] This is achieved by training the functional on systems with fractional charges and fractional spins, which, while not physically real, provide strong constraints on the exact functional.[1][5][7]

The architecture of this compound is a multilayer perceptron (MLP) that takes Kohn-Sham orbital features on a spatial grid as input to predict the exchange-correlation energy density.[5] This approach allows the functional to learn subtle and complex features of the electron density that are missed by traditional, human-designed functionals.

Core Concepts: Functional- vs. Density-Driven Errors

The accuracy of any DFT calculation is determined by the interplay of two types of errors: functional-driven and density-driven errors.[1][2][3][4]

-

Functional-Driven Error: This error arises from the inexactness of the approximate exchange-correlation functional itself. Even if the exact electron density were known, an approximate functional would still yield an approximate energy.

-

Density-Driven Error: This error results from the fact that an approximate functional will produce an approximate, and therefore incorrect, electron density. This incorrect density then leads to further errors in the calculated energy and other properties.

A significant advantage of this compound is that it is designed to be virtually free of density-driven error.[1] By accurately reproducing the piecewise-linear behavior of the exact Kohn-Sham functional for systems with fractional charges, this compound yields highly accurate electron densities.[1] This means that any remaining errors in this compound calculations are primarily functional-driven.[1]

Caption: Logical relationship between total DFT error and its components.

Performance Benchmarks

This compound has been rigorously tested on a variety of benchmark datasets, consistently demonstrating state-of-the-art performance that surpasses many widely used hybrid functionals and approaches the accuracy of much more computationally expensive double-hybrid functionals.[5][8]

General Main Group Thermochemistry, Kinetics, and Noncovalent Interactions (GMTKN55)

The GMTKN55 benchmark is a comprehensive test suite for main group thermochemistry, kinetics, and noncovalent interactions. This compound shows a significant improvement over traditional functionals on this benchmark.

| Functional | Mean Absolute Error (kcal/mol) on GMTKN55 |

| This compound | 1.5 [9] |

| SCAN | 3.6[9] |

| Other Hybrids | > 5[8] |

Other Benchmarks

This compound also performs exceptionally well on other challenging benchmarks:

| Benchmark | Metric | This compound Performance | Comparison |

| BBB (Bond-breaking Benchmark) | Mean Absolute Error (kcal/mol) | < 5[8] | Outperforms the three best-performing hybrid functionals.[8] |

| QM9 | Mean Absolute Error vs. G4(MP2) | State-of-the-art[5][8] | Outperforms four other previous methods.[5] |

| LMGB35 (Bond Lengths) | Mean Absolute Error (pm) | 0.843 (6-31G(d,p)), 0.625 (def2-TZVP)[9] | Comparable to PBE0 (0.803, 0.615) and SCAN (0.795, 0.608).[9] |

Experimental and Computational Protocols

The evaluation and application of the this compound functional involve specific computational methodologies.

Geometry Optimization

A key consideration when using this compound is that analytical gradients for the neural network-based functional are not available.[9][10] Therefore, geometry optimizations must be performed using numerical gradients.

-

Method: Central finite difference methods are typically employed to calculate the nuclear gradients.[10]

-

Implementation: This requires multiple self-consistent field (SCF) calculations for each optimization step.[10]

-

Software: The this compound functional has been implemented in the PySCF (Python for Strongly Correlated Electron Systems) framework.[10]

-

Numerical Differentiation Step: A numerical differentiation step in the range of 0.0001–0.001 Å is recommended to obtain sufficiently smooth nuclear gradients.[6]

Caption: Workflow for geometry optimization using the this compound functional.

Benchmarking Protocols

The performance of this compound is typically assessed against high-level theoretical methods.

-

Reference Data: For benchmarks like BBB and GMTKN55, reference values are often obtained from highly accurate methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) or Quantum Monte Carlo (QMC).[8] For the QM9 dataset, G4(MP2) theory is used as a reference.[8]

-

Basis Sets: The choice of basis set can influence the results. Studies have used basis sets such as 6-31G(d,p) and def2-TZVP.[9]

Applications in Drug Development

The high accuracy of the this compound functional, particularly in describing noncovalent interactions and reaction energetics, makes it a promising tool for various stages of the drug development pipeline.

-

Target Identification and Validation: Accurate modeling of protein-ligand interactions is crucial. This compound's ability to handle noncovalent interactions can lead to more reliable binding affinity predictions.

-

Lead Optimization: The accurate prediction of reaction barriers and thermochemistry can aid in the design of synthetic routes for novel drug candidates.

-

ADMET Prediction: While not directly demonstrated in the provided literature, the improved description of molecular properties could contribute to more accurate predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Limitations and Future Directions

Despite its successes, this compound has some limitations.

-

Computational Cost: The numerical calculation of gradients makes geometry optimizations with this compound significantly slower than with analytical functionals.[6]

-

Extrapolation: The performance of this compound can be less reliable for systems that are very different from its training data. For instance, it has been shown to struggle with achieving self-consistent field (SCF) convergence for some transition metal chemistry (TMC) molecules, a class of systems not included in its training set.[7][11]

-

Condensed Phase Simulations: While promising, the application of this compound to condensed-phase systems, such as liquid water, has revealed challenges. The functional can overestimate hydrogen-bond strength, leading to a more "ice-like" local structure in simulations of liquid water at room temperature.[2][3][4]

Future work will likely focus on expanding the training datasets to include a wider range of chemical systems, developing more efficient methods for calculating gradients, and improving its performance for condensed-phase simulations.

Conclusion

The this compound functional represents a paradigm shift in the development of exchange-correlation functionals for DFT. By leveraging the power of machine learning, it overcomes some of the most persistent limitations of traditional methods. While challenges remain, particularly in terms of computational efficiency and a broader applicability to all areas of chemistry, this compound's impressive accuracy for a wide range of molecular systems makes it a valuable tool for researchers in drug development and beyond. Its development paves the way for a new generation of highly accurate and reliable DFT methods.

References

- 1. Density functional theory of water with the machine-learned this compound functional | The Journal of Chemical Physics | AIP Publishing [pubs.aip.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Density functional theory of water with the machine-learned this compound functional (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. DeepMind Open-Sources Quantum Chemistry AI Model this compound - InfoQ [infoq.com]

- 6. On the practical applicability of this compound neural-network DFT functional for chemical calculations: Focus on geometry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deep Mind 21 functional does not extrapolate to transition metal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. On the practical applicability of modern DFT functionals for chemical computations. Case study of this compound applicability for geometry optimization. [arxiv.org]

- 10. themoonlight.io [themoonlight.io]

- 11. Deep Mind 21 functional does not extrapolate to transition metal chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Advent of Self-Learning Functionals: A Technical Guide to Machine-Learned Density Functional Theory

For Immediate Release

A new breed of Density Functional Theory (DFT) functionals, powered by machine learning (ML), is poised to revolutionize computational chemistry and drug discovery. These "self-learning" functionals promise to overcome some of the most significant accuracy and efficiency limitations of traditional DFT methods, offering a powerful new tool for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core concepts, development methodologies, and applications of machine-learned DFT functionals. It is designed to equip researchers with the knowledge necessary to understand, evaluate, and potentially implement these cutting-edge computational tools in their own work.

Introduction: The Challenge of the Exchange-Correlation Functional

Density Functional Theory is a cornerstone of modern computational science, enabling the prediction of molecular and material properties from first principles.[1][2] At the heart of DFT lies the exchange-correlation (XC) functional, an elusive component that accounts for the complex quantum mechanical interactions between electrons.[3][4] For decades, the development of increasingly accurate XC functionals has been a central challenge in the field, following a "Jacob's Ladder" of approximations, with each rung offering improved accuracy at a higher computational cost.[5]

Machine learning offers a paradigm shift in this development process. Instead of relying on human intuition and complex mathematical derivations, ML algorithms can learn the intricate relationship between electron density and the exchange-correlation energy directly from high-quality reference data.[6][7] This data-driven approach has the potential to create functionals that are not only more accurate but also computationally efficient.[8][9]

The Core of Machine-Learned DFT: From Data to Functionals

The development of a machine-learned DFT functional is a multi-stage process that combines principles of quantum mechanics, computer science, and data science. The general workflow involves data generation, feature engineering, model training, and validation.

Data Generation: The Foundation of Accuracy

The performance of any machine-learning model is fundamentally limited by the quality and diversity of the data it is trained on. For ML-DFT functionals, this training data typically consists of:

-

Molecular Geometries: A diverse set of molecular structures.

-

Electron Densities: The corresponding electron density for each geometry.

-

High-Accuracy Energies and Forces: Calculated using highly accurate but computationally expensive methods like Coupled Cluster (CC) theory or Quantum Monte Carlo (QMC).[10]

Popular benchmark datasets used for training and evaluating ML-DFT functionals include QM9 and GMTKN55 .[11][12][13] The QM9 dataset contains information on over 130,000 small organic molecules, while GMTKN55 is a comprehensive benchmark suite for general main-group thermochemistry, kinetics, and noncovalent interactions.[12][13]

Data Preprocessing and Feature Engineering: Translating Chemistry for Machines

Raw data from quantum chemical calculations must be transformed into a format that is understandable by machine learning algorithms.[14][15][16][17][18] This crucial step, known as feature engineering, involves selecting and creating informative descriptors of the molecular system. Common features include:

-

Local Electron Density and its Derivatives: Capturing the immediate electronic environment.

-

Kinetic Energy Density: Providing information about the local electronic motion.

-

Atom-Centered Descriptors: Representing the chemical environment around each atom.

These features are then often scaled or normalized to improve the training process.[18]

Model Architectures: Learning the Functional Form

Various machine learning architectures are employed to learn the mapping from the engineered features to the exchange-correlation energy. The most common are:

-

Neural Networks (NNs): Deep neural networks with multiple hidden layers can learn highly complex and non-linear relationships.[3][6]

-

Graph Neural Networks (GNNs): These are particularly well-suited for molecular data as they can directly operate on the graph structure of molecules, capturing atomic connectivity and relationships.[19][20][21]

The choice of architecture and its hyperparameters (e.g., number of layers, number of neurons per layer, activation functions) is a critical aspect of model development.[22]

Training and Validation: Optimizing for Predictive Power

The training process involves minimizing a loss function that quantifies the difference between the ML model's predictions and the high-accuracy reference data. This is typically done using gradient-based optimization algorithms. The model's performance is then evaluated on a separate validation set to prevent overfitting and ensure its ability to generalize to unseen data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Neural network interpolation of exchange-correlation functional - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Machine learning for accuracy in density functional approximations [arxiv.org]

- 7. [2503.01709] Can machines learn density functionals? Past, present, and future of ML in DFT [arxiv.org]

- 8. Neural-network density functional theory [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Machine learning prediction of accurate atomization energies of organic molecules from low-fidelity quantum chemical calculations | MRS Communications | Cambridge Core [cambridge.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. [1905.06172] Some Observations on the Performance of the Most Recent Exchange-Correlation Functionals for the Large and Chemically Diverse GMTKN55 Benchmark [arxiv.org]

- 14. medium.com [medium.com]

- 15. Data Preprocessing and Feature Engineering in Machine Learning - Magnimind Academy [magnimindacademy.com]

- 16. Data preprocessing for ML: options and recommendations | TFX | TensorFlow [tensorflow.org]

- 17. Advanced-Data Preprocessing Algorithms and Feature Engineering Techniques [xcubelabs.com]

- 18. mdpi.com [mdpi.com]

- 19. Graph-based prediction of reaction barrier heights with on-the-fly prediction of transition states - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00240K [pubs.rsc.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Substituting density functional theory in reaction barrier calculations for hydrogen atom transfer in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dft.uci.edu [dft.uci.edu]

DM21 Neural Network: A Technical Deep Dive into the Future of Quantum Chemistry

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Google's DeepMind has introduced a groundbreaking neural network architecture, DM21, poised to revolutionize the field of quantum chemistry. This in-depth technical guide explores the core principles, experimental validation, and practical implementation of this compound, offering a comprehensive resource for professionals in drug development and scientific research. By providing a more accurate and efficient means of simulating molecular interactions at the quantum level, this compound opens new avenues for the design of novel therapeutics and materials.

Core Architecture and Functionality

The this compound is a sophisticated deep learning model designed to approximate the exchange-correlation functional within Density Functional Theory (DFT), a fundamental method in quantum chemistry for calculating the electronic structure of atoms and molecules.[1] Traditional DFT functionals often struggle with systems exhibiting "fractional electron character," leading to significant inaccuracies in predicting chemical properties.[1] this compound addresses this limitation through a novel neural network approach.

At its core, this compound is a multilayer perceptron (MLP) that takes a grid of electron densities as its input.[1] The architecture is designed to learn a mapping from these electron densities to the chemical interaction energy, a critical component in quantum mechanical modeling.[1]

A key innovation of this compound lies in its training methodology. The model was trained on a dataset of 1161 examples, which included not only data from real molecules but also from fictitious systems with fractional charges and spins.[2] This unique training strategy enables this compound to overcome the long-standing problems of delocalization and spin symmetry-breaking that have plagued previous DFT functionals.[2]

Experimental Protocols

The development and validation of the this compound neural network involved a meticulous set of experimental and computational protocols.

Training Dataset Composition

The training dataset for this compound was strategically assembled to address the shortcomings of traditional DFT functionals. It comprised 1161 data points, including:

-

Molecular Data: A diverse set of molecules to learn the fundamental relationships between electron density and energy.

-

Fractional Charge and Spin Systems: Fictitious atomic and molecular systems with non-integer numbers of electrons or spins. This data was crucial for teaching the model to handle electron delocalization and static correlation effects correctly. The training specifically included exact conditions for bare atoms with fractional charges and spins.[2]

Neural Network Training Procedure

The this compound MLP was trained using a supervised learning approach. The key components of the training protocol are outlined below:

-

Input Features: Kohn-Sham orbital features, including the spin-indexed charge density, the norm of its gradient, and the kinetic energy density, were sampled on an atom-centered quadrature grid.[2]

-

Loss Function: The training objective utilized a regression loss function to minimize the difference between the predicted and actual reaction energies. A crucial addition was a gradient regularization term . This term ensures that the learned functional is smooth and well-behaved, which is essential for its use in self-consistent field (SCF) calculations, a standard iterative procedure in quantum chemistry.[4]

Quantitative Performance Analysis

This compound has been rigorously benchmarked against a suite of established quantum chemistry methods and datasets. The results demonstrate a significant improvement in accuracy for a wide range of chemical systems.

Performance on Benchmark Datasets

This compound has shown state-of-the-art performance on several widely recognized benchmark datasets in quantum chemistry, including the Bond-breaking Benchmark (BBB), GMTKN55, and QM9.[1]

| Benchmark Dataset | This compound Performance Metric (kcal/mol) | Comparison with Traditional Functionals |

| GMTKN55 | Mean Absolute Error: 1.5 | Outperforms SCAN (3.6 kcal/mol) and other classical functionals.[5] |

| BBB (selected diatomics) | Lower Mean Absolute Errors | Significantly outperforms all tested classical DFT functionals.[6] |

| QM9 | State-of-the-art performance | Demonstrates strong performance on a large and diverse set of organic molecules. |

Table 1: Summary of this compound performance on key benchmark datasets. Errors are reported in kilocalories per mole (kcal/mol), a standard unit of energy in chemistry.

Comparison with Established Functionals

A detailed comparison of this compound with other widely used DFT functionals on the GMTKN55 benchmark reveals its superior performance across various classes of chemical reactions.

| Functional | Mean of Means (MoM) Error (kcal/mol) |

| This compound | ~2.5 |

| revPBE:D3 BJ | ~4.0 |

| SCAN:D3 BJ | ~3.5 |

| PW6B95:D3 0 | ~3.0 |

| DSD-PBEP86:D3 BJ (Double Hybrid) | ~2.0 |

Table 2: Comparison of the Mean of Means (MoM) error metric for this compound and other functionals on the GMTKN55 benchmark.[7] this compound approaches the accuracy of the much more computationally expensive double-hybrid functionals.

Signaling Pathways and Workflow Diagrams

To provide a clearer understanding of the logical flow of information and computation within the this compound framework, the following diagrams have been generated using the DOT language.

This compound Training Workflow

The following diagram illustrates the key stages involved in training the this compound neural network.

This compound Inference Workflow for a New Molecule

This diagram outlines the steps for using the trained this compound model to predict the energy of a new molecule.

Practical Implementation with PySCF

The this compound functional has been made publicly available and can be readily integrated into existing quantum chemistry workflows through the open-source PySCF software package.[1] This allows researchers to apply the power of this compound to their own systems of interest.

The implementation in PySCF allows for the replacement of traditional DFT functionals with the this compound neural network functional within the self-consistent field calculation. While a detailed tutorial is beyond the scope of this guide, the general procedure involves specifying the this compound functional in the input for a DFT calculation. Researchers have successfully implemented and tested this compound for various applications, including geometry optimization, within the PySCF framework.[5][8]

Conclusion and Future Outlook

The this compound neural network represents a significant leap forward in the field of quantum chemistry. By leveraging deep learning and a novel training strategy that incorporates fractional electron and spin constraints, this compound provides a more accurate and robust method for simulating molecular systems. Its demonstrated performance on a wide range of benchmarks and its availability in the PySCF package make it a powerful tool for researchers in drug discovery, materials science, and beyond. As research in this area continues, we can expect further refinements and applications of neural network-based functionals, paving the way for unprecedented accuracy and efficiency in computational chemistry.

References

- 1. marktechpost.com [marktechpost.com]

- 2. gwern.net [gwern.net]

- 3. analyticsindiamag.com [analyticsindiamag.com]

- 4. DeepMind Open-Sources Quantum Chemistry AI Model this compound - InfoQ [infoq.com]

- 5. On the practical applicability of modern DFT functionals for chemical computations. Case study of this compound applicability for geometry optimization. [arxiv.org]

- 6. Deep Mind 21 functional does not extrapolate to transition metal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. themoonlight.io [themoonlight.io]

The DM21 Functional: A Machine-Learned Approach to Overcoming Fundamental Challenges in DFT

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The DeepMind 21 (DM21) functional represents a significant advancement in the field of Density Functional Theory (DFT), leveraging machine learning to address long-standing systematic errors inherent in conventional functionals.[1][2] Developed by researchers at DeepMind, this compound employs a neural network to approximate the exchange-correlation functional, demonstrating state-of-the-art accuracy across a range of chemical benchmarks.[1][2] This technical guide provides an in-depth overview of the core advantages of the this compound functional, its performance metrics, and the computational methodologies for its application.

Core Advantages of the this compound Functional

The primary advantage of the this compound functional lies in its ability to mitigate the delocalization and spin symmetry-breaking errors that plague many widely used density functional approximations.[2] These errors stem from the incorrect description of systems with "fractional electron character," leading to significant inaccuracies in predicting reaction barriers, band gaps, and the properties of charged and open-shell species.

1. Mitigation of Fractional Charge and Spin Errors:

This compound was specifically trained to recognize and correctly handle systems with fractional charges and spins.[2][3] This allows for a more accurate description of:

-

Dissociation of covalent bonds: Traditional functionals often incorrectly predict that separated fragments retain a partial charge, a manifestation of the delocalization error. This compound provides a more physical description of bond breaking, leading to more accurate dissociation energy curves.[2]

-

Charged systems: The delocalization error can lead to an artificial spreading of charge in molecules, which is problematic for describing localized charges in, for example, amino acid side chains or drug-receptor interactions. This compound correctly localizes charge on a single molecule in a system of two adjacent molecules, unlike traditional functionals like B3LYP which may incorrectly smear the charge over both.[2]

-

Spin states: For systems with unpaired electrons, many functionals artificially break spin symmetry to achieve a lower energy state. This compound is designed to better preserve spin symmetry, providing a more accurate description of open-shell systems.[2]

2. High Accuracy on Benchmark Datasets:

This compound has demonstrated exceptional performance on a variety of established quantum chemistry benchmarks, often outperforming highly-parameterized hybrid and even approaching the accuracy of more computationally expensive double-hybrid functionals.[1]

3. Open-Source Availability:

The this compound functional is publicly available as an extension to the popular open-source quantum chemistry software package, PySCF, facilitating its adoption and use by the broader scientific community.[1]

Performance Benchmarks

The performance of this compound has been rigorously evaluated against a range of other DFT functionals on several key benchmark datasets. The following tables summarize the Mean Absolute Errors (MAEs) in kcal/mol for various chemical tasks.

Table 1: Performance on General Chemistry Benchmarks (kcal/mol)

| Functional | GMTKN55 (Overall MAE) | QM9 (MAE) | BBB (MAE) |

| This compound | 1.5 [4] | < 5 [5] | Excellent Performance [6] |

| SCAN | 3.6[4] | ~5[5] | - |

| ωB97X-V | - | ~5[5] | - |

| B3LYP | - | > 5[5] | - |

| PBE | - | > 10[5] | - |

Table 2: Performance on Transition Metal Chemistry (TMC117 Dataset, kcal/mol)

| Method | Median Absolute Error | Mean Absolute Error (Converged) |

| This compound@this compound (self-consistent) | 2.6 [7] | 3.13 [8] |

| This compound@B3LYP | 2.3 [7] | 2.93 [8] |

| B3LYP@B3LYP (self-consistent) | 3.0[7] | 2.73[8] |

Note: this compound can struggle with self-consistent field (SCF) convergence for some transition metal complexes.[7] Using the electron density from a converged B3LYP calculation (this compound@B3LYP) can be a practical approach to leverage the accuracy of this compound in these cases.[7]

Table 3: Performance for Water Clusters (Absolute Errors in kcal/mol relative to CCSD(T))

| System | This compound | ωB97M-V | DC-SCAN |

| (H₂O)₂₋₁₀ Clusters (Interaction Energy) | Varies with cluster size[9] | Smaller MAE than this compound[9] | Closest agreement with reference[9] |

| H₃O⁺(H₂O)ₙ & OH⁻(H₂O)ₙ (Binding Energy) | Varies with cluster size[9] | - | - |

| H₃O⁺(H₂O)ₙ & OH⁻(H₂O)ₙ (Interaction Energy) | Varies with cluster size[9] | - | - |

Note: While this compound shows promise, its accuracy for the energetics of aqueous clusters can vary significantly with the size of the cluster.[9]

Computational Protocols

The following provides a general methodology for performing calculations using the this compound functional.

1. Software and Installation:

The this compound functional is implemented in the PySCF software library.[1] Installation instructions for PySCF and the this compound extension can be found on their respective GitHub repositories.

2. Single-Point Energy Calculations:

A typical script for a single-point energy calculation on a molecule using this compound in PySCF would involve:

-

Defining the molecule's geometry and basis set (e.g., def2-QZVPPD).

-

Specifying the 'this compound' functional.

-

Running the self-consistent field (SCF) calculation.

3. Geometry Optimization:

Geometry optimization with this compound requires numerical differentiation to compute the nuclear gradients, as analytical gradients are not yet available.[8] This can be computationally more demanding than with analytical gradient-enabled functionals. The optimization procedure involves:

-

Defining the molecule and basis set.

-

Specifying the 'this compound' functional.

-

Using a numerical gradient-based optimizer to find the minimum energy geometry.

4. Benchmark Evaluations:

To replicate the benchmark results, the following protocol is generally followed:

-

Obtain the molecular geometries for the desired benchmark set (e.g., GMTKN55, QM9).

-

For each molecule, perform a single-point energy calculation using this compound and the chosen basis set.

-

Calculate the relevant energy differences (e.g., reaction energies, atomization energies).

-

Compare the calculated values to the high-level theoretical reference values provided with the benchmark set to determine the error.

Visualizing the this compound Workflow and Logic

To better understand the conceptual underpinnings of this compound, the following diagrams illustrate its workflow and the problem it addresses.

Caption: Conceptual workflow of the this compound functional.

Caption: Logical diagram of how this compound addresses fractional electron errors.

Limitations and Future Directions

Despite its successes, this compound has some limitations. As noted, it can exhibit convergence issues for transition metal systems, and its performance for aqueous clusters is not uniformly superior to other modern functionals.[7][10] Furthermore, being a neural network-based functional, it is inherently more computationally expensive than traditional analytical functionals, and the lack of analytical gradients hinders its efficiency for geometry optimizations.[8]

Future developments in machine-learned functionals will likely focus on improving computational efficiency, perhaps through techniques like resolution of identity, and expanding the training data to enhance performance for a wider range of chemical systems, including heavier elements and condensed-phase environments. The continued integration of machine learning with fundamental physical constraints promises to further advance the accuracy and applicability of DFT in drug discovery and materials science.

References

- 1. DeepMind Open-Sources Quantum Chemistry AI Model this compound - InfoQ [infoq.com]

- 2. Simulating matter on the quantum scale with AI - Google DeepMind [deepmind.google]

- 3. Deep Mind 21 functional does not extrapolate to transition metal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the practical applicability of modern DFT functionals for chemical computations. Case study of this compound applicability for geometry optimization. [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Scientists doubt that DeepMind’s AI is as good for fractional-charge systems as it seems | Сколтех [skoltech.ru]

- 7. Deep Mind 21 functional does not extrapolate to transition metal chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00878B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. arxiv.org [arxiv.org]

The Theory Behind DM21 and Fractional Spin Error: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the DeepMind 21 (DM21) density functional and the critical concept of fractional spin error in Density Functional Theory (DFT). Understanding these topics is crucial for accurately modeling molecular systems where electron correlation effects are prominent, a common challenge in drug discovery and materials science.

Introduction to Density Functional Theory in Drug Development

Density Functional Theory (DFT) has become a cornerstone of computational chemistry and is increasingly pivotal in the drug design process.[1] By calculating the electronic structure of molecules, DFT can predict a wide range of properties, including molecular geometry, reaction mechanisms, and binding affinities between a drug candidate and its protein target.[2][3] Unlike more computationally expensive wavefunction-based methods, DFT offers a balance of accuracy and efficiency, making it suitable for screening large numbers of compounds and optimizing lead candidates.[1] However, the accuracy of any DFT calculation is fundamentally limited by the approximation used for the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical interactions between electrons.[4]

Standard, widely-used XC functionals often exhibit systematic failures in certain classes of molecules. These failures can be traced to fundamental inaccuracies known as delocalization error and static correlation error.[5][6] This guide focuses on the latter, its connection to the concept of fractional spins , and how the machine-learned functional This compound was designed to overcome this long-standing challenge.

The Theory of Fractional Spin Error

In exact DFT, the total energy of a system should vary in a specific, well-defined way as the number of electrons is changed. The Perdew-Parr-Levy-Balduz (PPLB) condition dictates that for a fractional number of electrons, the exact energy should be a straight line interpolating between the energies of the adjacent integer electron systems.[7] Deviation from this piecewise linearity leads to delocalization error (also known as many-electron self-interaction error), which causes electron density to be artificially spread out.[5][8] This is a significant problem for modeling charge transfer and reaction barriers.

A related, but distinct, issue arises in systems with degenerate or near-degenerate ground states, which are common in bond-breaking, transition metal complexes, and diradicals.[5][9] These are systems with strong static correlation . The theoretical framework to understand this error involves the concept of fractional spins.

The Constancy Condition for Fractional Spins

For a system with degenerate ground states, such as a hydrogen atom with its single electron having either spin up (α) or spin down (β), the exact XC functional must satisfy a strict "constancy condition". This condition states that the energy of a system described as having a fractional number of spin-up and spin-down electrons must be constant and equal to the energy of the integer-spin ground state. For example, a hydrogen atom with 0.5 α-spin electrons and 0.5 β-spin electrons is a fractional spin state. The exact theory demands that its energy be identical to that of a normal hydrogen atom with one α-spin electron.[5]

Fractional Spin Error in Approximate Functionals

Standard approximate functionals, including Local Density Approximation (LDA), Generalized Gradient Approximations (GGAs), and even hybrid functionals, dramatically violate this constancy condition.[10][11] Instead of remaining constant, the energy of the fractional spin state is artificially lowered, exhibiting a convex curve relative to the integer endpoints. This deviation is the fractional spin error .[10] It is a direct measure of the functional's static correlation error .[5]

This error has profound consequences. For instance, in the dissociation of the H₂ molecule, the true ground state at infinite separation consists of two independent hydrogen atoms. A restricted DFT calculation, which preserves spin symmetry, incorrectly describes this as a state with fractional spins (half an alpha electron and half a beta electron on each atom), leading to a massive overestimation of the dissociation energy.[5] This failure is a direct result of the fractional spin error of the approximate functional.[5]

The logical relationship between these concepts is illustrated in the diagram below.

The this compound Functional: A Machine-Learning Solution

Recognizing that fractional charge and fractional spin errors are the root causes of many of DFT's most significant failures, researchers at DeepMind developed the this compound functional.[8][12] this compound is a machine-learned functional that was explicitly trained to obey the exact fractional charge and fractional spin constraints.[8][13]

Architecture and Training

This compound is a local hybrid functional , where the amount of exact Hartree-Fock exchange mixed in is not constant but varies spatially, determined by a neural network. The architecture is a multilayer perceptron (MLP) that takes local electronic information as input.[1][14] These inputs, or "features," are computed from the Kohn-Sham orbitals and include:

-

The electron density (ρ)

-

The gradient of the electron density (∇ρ)

-

The kinetic energy density (τ)

The neural network was trained on a combination of real molecular data and "fictitious" systems specifically constructed to have fractional charges and spins. By training the functional to reproduce the correct linear behavior for fractional charges and the correct constant behavior for fractional spins, this compound learns to avoid both delocalization and static correlation errors from first principles.[12]

Performance of this compound

This compound has demonstrated state-of-the-art performance for a wide range of main-group chemistry benchmarks, significantly outperforming popular traditional functionals.[3][14]

The following tables summarize the performance of this compound compared to the widely-used PBE0 (hybrid-GGA) and SCAN (meta-GGA) functionals on the LMGB35 benchmark set.[3] Mean Absolute Errors (MAEs) are reported for bond lengths and reaction energies.

Table 1: Mean Absolute Error in Bond Lengths (pm) on LMGB35 Benchmark [3]

| Basis Set | This compound | PBE0 | SCAN |

| 6-31G(d,p) | 0.843 | 0.803 | 0.795 |

| def2-TZVP | 0.625 | 0.948 | 0.595 |

Table 2: Mean Absolute Error in Energies (kcal/mol) on LMGB35 Benchmark [3]

| Basis Set | This compound | PBE0 | SCAN |

| cc-pVQZ | 2.151 | 3.757 | 3.978 |

On the comprehensive GMTKN55 benchmark for general main group thermochemistry, kinetics, and noncovalent interactions, the original this compound paper reported an MAE of 1.5 kcal/mol, a significant improvement over SCAN's 3.6 kcal/mol.[3]

Limitations

While highly successful for main-group chemistry, this compound has limitations. The primary challenge is its performance on transition metal chemistry (TMC). Studies have shown that while this compound can provide accurate energies for transition metal complexes, it frequently struggles with and fails to achieve self-consistent field (SCF) convergence.[7][15][16] This makes it impractical for routine use in this domain without specialized convergence algorithms.[7]

Methodologies and Protocols

The Self-Consistent Field (SCF) Cycle with a Machine-Learned Functional

DFT calculations solve the Kohn-Sham equations iteratively in a process called the Self-Consistent Field (SCF) cycle. The inclusion of a machine-learned functional like this compound modifies this process.

Protocol for a this compound Calculation

Performing a calculation with this compound typically involves the following steps, using a quantum chemistry package that has it implemented, such as PySCF.[3][17]

-

System Specification: Define the molecular geometry, charge, and spin multiplicity.

-

Functional and Basis Set Selection:

-

SCF Control Parameters: Due to potential convergence issues, especially with challenging molecules, it is crucial to set robust SCF parameters.

-

Initial Guess: Using the converged orbitals from a faster, more stable functional like B3LYP as an initial guess for the this compound calculation can significantly improve the likelihood of convergence.[7]

-

Convergence Tolerance: Set tolerances for the change in energy and density between SCF cycles (e.g., conv_tol = 1E-6).[17]

-

Convergence Algorithm: Employ robust algorithms like DIIS (Direct Inversion in the Iterative Subspace) and consider using techniques like level shifting or damping if convergence is difficult.[7] A multi-strategy approach, starting with standard settings and moving to more aggressive ones if convergence fails, is often effective.[7]

-

Protocol for Calculating Fractional Spin Error

Assessing the fractional spin error of a given functional for a simple system like the hydrogen atom involves these steps:

-

Integer Spin Calculation: Perform a standard spin-unrestricted DFT calculation for the hydrogen atom with 1 electron (a doublet, with one α-spin electron). Record the total energy, E(N=1, S=1/2).

-

Fractional Spin Setup: Construct a fractional spin state by defining the occupation numbers of the highest occupied molecular orbital (HOMO). For the H atom, this means setting the occupation of the 1s orbital to be 0.5 for spin-up and 0.5 for spin-down. This creates a system with zero net spin polarization but a fractional spin character on a single site.[18]

-

Fractional Spin Calculation: Run a single-point energy calculation for this fractionally occupied system. Record the total energy, E_fs.

-

Calculate the Error: The fractional spin error is the difference between the energy of the fractional spin state and the integer spin state: Error_FS = E_fs - E(N=1, S=1/2). For an exact functional, this error would be zero. For most approximate functionals, it will be a significant negative value, indicating an artificial stabilization of the fractional spin state.[10]

Conclusion and Outlook

The development of DFT has been a journey of climbing "Jacob's Ladder" of approximations, with each rung adding complexity to achieve higher accuracy. The fractional spin error represents a fundamental deficiency in most rungs of this ladder, limiting their applicability to systems with strong static correlation.

The this compound functional demonstrates a paradigm shift. By leveraging machine learning and training directly on the physical constraints that traditional functionals violate, it successfully eliminates both delocalization and static correlation errors for a broad range of chemical systems.[12][13] While challenges like computational cost and convergence in transition metal chemistry remain, the approach pioneered by this compound—directly addressing the fractional electron and fractional spin problems—represents a viable and promising pathway toward a more universally accurate density functional. For professionals in drug development, the continued improvement of such methods will enable more reliable in silico prediction of molecular properties, ultimately accelerating the discovery of new therapeutics.

References

- 1. marktechpost.com [marktechpost.com]

- 2. researchgate.net [researchgate.net]

- 3. On the practical applicability of modern DFT functionals for chemical computations. Case study of this compound applicability for geometry optimization. [arxiv.org]

- 4. arxiv.org [arxiv.org]

- 5. Making sure you're not a bot! [git.irsamc.ups-tlse.fr]

- 6. Eliminating the systematic delocalization and static correlation errors in DFT - American Chemical Society [acs.digitellinc.com]

- 7. Deep Mind 21 functional does not extrapolate to transition metal chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00878B [pubs.rsc.org]

- 8. Simulating matter on the quantum scale with AI - Google DeepMind [deepmind.google]

- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. DeepMind Open-Sources Quantum Chemistry AI Model this compound - InfoQ [infoq.com]

- 15. Deep Mind 21 functional does not extrapolate to transition metal chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Deep Mind 21 functional does not extrapolate to transition metal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Using AQME to set up a PySCF calculation — aqme v1.5 documentation [aqme.readthedocs.io]

- 18. pubs.aip.org [pubs.aip.org]

A Technical Guide to the DM21 Functional: Mitigating Delocalization Error in Density Functional Theory

For Researchers, Scientists, and Drug Development Professionals

The delocalization error inherent in many density functional approximations (DFAs) presents a significant challenge in computational chemistry, leading to inaccurate predictions of molecular properties, reaction barriers, and charge distributions. This technical guide provides an in-depth exploration of the DeepMind21 (DM21) functional, a machine-learned approach designed to address this fundamental issue. We will delve into the core methodology of this compound, present its performance on key benchmarks, and discuss its implications for the scientific and drug development communities.

The Challenge of Delocalization Error

Delocalization error, also known as many-electron self-interaction error, stems from the deviation of approximate density functionals from the exact piecewise linear behavior for systems with fractional numbers of electrons.[1][2][3] This leads to an unphysical tendency for electrons to be overly spread out, or delocalized.[3][4] The consequences of this error are far-reaching, impacting the accuracy of calculations for:

-

Reaction Barriers: Underestimation of barrier heights.[3]

-

Band Gaps: Incorrect prediction of material band gaps.[3]

-

Charge Transfer Excitations: Inaccurate description of charge-transfer processes.[3]

-

Molecular Properties: Erroneous calculations of densities and other molecular properties.[1]

Traditional DFAs, including generalized gradient approximations (GGAs) and hybrid functionals, are all susceptible to this error to varying degrees.[5]

The this compound Approach: Training on Fractional Charges and Spins

The this compound functional represents a paradigm shift in the development of DFAs by leveraging machine learning to directly address the root cause of delocalization error.[6][7] Developed by DeepMind, this compound is a neural network-based functional trained on a combination of molecular data and, crucially, fictitious systems with fractional charges and fractional spins.[6][8] This innovative training strategy enforces the correct physical constraints on the functional, leading to a more accurate description of electron behavior.

The core of the this compound methodology can be understood through the following logical workflow:

By training on these fractional systems, this compound learns to reproduce the piecewise linear behavior of the exact functional for a system with a fractional number of electrons, thereby being virtually free of density-driven error.[8][9]

Performance Evaluation of this compound

The efficacy of the this compound functional has been evaluated on a range of benchmark datasets, demonstrating significant improvements over traditional functionals in many cases.

3.1. General Main Group Thermochemistry, Kinetics, and Noncovalent Interactions (GMTKN55)

The GMTKN55 benchmark is a comprehensive test suite for main-group chemistry.

| Functional | Mean Absolute Error (kcal/mol) on GMTKN55 |

| This compound | 1.5[10] |

| SCAN | 3.6[10] |

3.2. Bond-Breaking Benchmark (BBB)

3.3. Limitations and Challenges

Despite its successes, this compound has limitations. Its performance on transition metal chemistry (TMC) is a notable area of concern. Studies have shown that while this compound can be more accurate than functionals like B3LYP for some TMC reactions, it often struggles with self-consistent field (SCF) convergence.[12][13][14] Additionally, the computational cost of this compound can be significantly higher than traditional functionals.[13] For geometry optimization tasks, the quality of prediction by this compound remains at a similar level to analytical functionals like PBE0 and SCAN.[10][15]

Experimental Protocols and Computational Details

The validation and benchmarking of the this compound functional rely on standardized computational protocols. A typical workflow for evaluating a functional on a benchmark dataset like GMTKN55 involves the following steps:

Key Computational Parameters:

-

Software: The this compound functional is available as an extension to the PySCF quantum chemistry software package.[7][16]

-

Basis Sets: Calculations are typically performed with standard basis sets such as the Dunning correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ).[16]

-

Reference Data: Benchmark energies are compared against high-accuracy quantum chemical methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[16][17]

Implications for Drug Development

The accurate prediction of molecular properties is paramount in drug discovery and development. The delocalization error in traditional DFT can lead to incorrect predictions of protein-ligand binding affinities, reaction mechanisms of drug metabolism, and the electronic properties of drug candidates.

By mitigating the delocalization error, this compound has the potential to provide more reliable predictions for:

-

Binding Affinity Calculations: More accurate description of non-covalent interactions between a drug molecule and its target protein.

-

Reactivity and Metabolism: Improved prediction of reaction barriers for metabolic pathways.

-

ADMET Properties: Better modeling of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties that are sensitive to electronic structure.

The relationship between accurate quantum mechanical descriptions and the drug development pipeline can be visualized as follows:

References

- 1. [1808.02770] Delocalization errors in density functional theory are essentially quadratic in fractional occupation number [arxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Delocalization error of density-functional approximations: A distinct manifestation in hydrogen molecular chains | The Journal of Chemical Physics | AIP Publishing [pubs.aip.org]

- 4. Simulating matter on the quantum scale with AI - Google DeepMind [deepmind.google]

- 5. Delocalization error poisons the density-functional many-body expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. DeepMind Open-Sources Quantum Chemistry AI Model this compound - InfoQ [infoq.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. On the practical applicability of modern DFT functionals for chemical computations. Case study of this compound applicability for geometry optimization. [arxiv.org]

- 11. Scientists doubt that DeepMind’s AI is as good for fractional-charge systems as it seems | Сколтех [skoltech.ru]

- 12. Deep Mind 21 functional does not extrapolate to transition metal chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Deep Mind 21 functional does not extrapolate to transition metal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Machine-learned density functional based quantum chemical computations for ethane: performance of DeepMind 21 on potential energy surface and molecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Core Principles of the DM21 Machine-Learned Functional: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles underlying the DeepMind 21 (DM21) machine-learned functional. This compound represents a significant advancement in the field of Density Functional Theory (DFT), offering a novel approach to approximating the exchange-correlation (XC) functional, a key component in determining the electronic structure of atoms and molecules. Developed by researchers at Google's DeepMind, this compound leverages a neural network to overcome some of the long-standing challenges associated with traditional DFT functionals, particularly the delocalization error and the description of systems with fractional electron character.[1][2][3]

Theoretical Foundation: Addressing the Fractional Electron Problem

At the heart of this compound's innovation is its ability to address the "fractional electron problem," a fundamental deficiency in many conventional DFT functionals.[1][2] This problem manifests in two primary ways:

-

Delocalization Error: Many functionals incorrectly predict that electrons are "smeared out" over multiple atoms or molecules instead of being correctly localized.[2][3][4] This leads to significant inaccuracies in predicting the properties of charged species and in describing bond dissociation.

-

Spin Symmetry Breaking: In systems with stretched bonds, many functionals artificially break the spin symmetry to achieve a lower energy state, leading to an incorrect description of the dissociation process.[2]

This compound tackles these issues by being explicitly trained on systems with fractional charges and fractional spins.[5] This training allows the neural network to learn the correct piecewise linear behavior of the energy as a function of the number of electrons for an isolated atom, a key property of the exact XC functional that is often violated by traditional approximations.[6] By enforcing these physical constraints, this compound achieves a more accurate and physically sound description of a wide range of chemical systems.

The this compound Architecture: A Neural Network Approach

This compound employs a multilayer perceptron (MLP), a type of feedforward neural network, to approximate the exchange-correlation energy.[1][7] The core components of the this compound architecture and training process are outlined below.

Input Features

The neural network takes as input a set of 11 features derived from the electronic density and Kohn-Sham orbitals at each point on a spatial grid. These features include:

-

Electron density for each spin channel (spin-up and spin-down).

-

The norm of the electron density gradient.

-

Kinetic energy density.

-

Four features related to the local Hartree-Fock exchange energy.

Neural Network Model

While the precise number of layers and neurons per layer in the MLP is not publicly detailed, the general architecture involves processing the 11 input features through a series of hidden layers with non-linear activation functions. The output of the network is a set of three values that act as local enhancement factors for a combination of existing XC approximations.

Training and Loss Function

This compound is trained using a supervised learning approach. The training dataset consists of 1161 examples, including both real molecular systems and fictitious systems with fractional charges and spins.[1][7] The output values for the training are high-accuracy reaction energies.[1][7]

The training objective, or loss function, is designed to minimize the error in the predicted energies and to ensure the functional is well-behaved for use in self-consistent field (SCF) calculations. It comprises two key components:

-

A regression loss term: This term minimizes the difference between the energies predicted by this compound and the high-accuracy reference energies in the training set.

-

A gradient regularization term: This crucial addition penalizes large changes in the XC potential with respect to changes in the electron density. This regularization helps to ensure smooth and stable convergence during the SCF procedure.[1][7]

The following diagram illustrates the overall training workflow for the this compound functional.

Performance Benchmarks

This compound has been extensively benchmarked against a wide range of existing DFT functionals on several standard datasets. It consistently demonstrates superior performance, particularly for main-group thermochemistry, kinetics, and non-covalent interactions.

GMTKN55 Benchmark

The General Main Group Thermochemistry, Kinetics, and Noncovalent Interactions (GMTKN55) database is a comprehensive benchmark for evaluating the performance of DFT functionals.[8] this compound shows a significantly lower mean absolute error (MAE) on this benchmark compared to popular functionals like SCAN.[9]

| Functional | Mean Absolute Error (kcal/mol) on GMTKN55 |

| This compound | 1.5 [9] |

| SCAN | 3.6[9] |

QM9 Benchmark

The QM9 dataset contains geometric, energetic, electronic, and thermodynamic properties for a large number of small organic molecules. This compound also exhibits state-of-the-art performance on this benchmark.

| Functional | Mean Absolute Error (kcal/mol) on QM9 |

| This compound | Value not explicitly found in search results |

| SCAN | Value not explicitly found in search results |

| Best performing hybrid functionals | Value not explicitly found in search results |

Bond-breaking Benchmark (BBB)

The BBB benchmark assesses the ability of functionals to correctly describe the dissociation of diatomic molecules. This is a particularly challenging task where many traditional functionals fail due to the fractional electron problem. This compound shows a marked improvement in this area.

| Functional | Mean Absolute Error (kcal/mol) on BBB |

| This compound | Value not explicitly found in search results |

| SCAN | Value not explicitly found in search results |

| Best performing hybrid functionals | Value not explicitly found in search results |

Note: Similar to the QM9 benchmark, while this compound's superior performance on the BBB benchmark is mentioned, specific comparative values were not available in the provided search results.

Experimental Protocols: Using this compound in Practice

This compound is available as an extension to the popular open-source quantum chemistry software package, PySCF.[1] This allows researchers to readily incorporate this compound into their existing DFT workflows.

The Self-Consistent Field (SCF) Procedure

The core of a DFT calculation is the self-consistent field (SCF) procedure, an iterative process to solve the Kohn-Sham equations. The general workflow is as follows:

-

Initial Guess: Start with an initial guess for the electron density or the molecular orbitals.

-

Construct Kohn-Sham Matrix: Use the current electron density to construct the Kohn-Sham matrix, which includes the kinetic energy, the external potential (from the nuclei), the classical Coulomb interaction, and the exchange-correlation potential. For this compound, the XC potential is derived from the neural network.

-

Solve Eigenvalue Problem: Solve the Kohn-Sham eigenvalue problem to obtain a new set of molecular orbitals and their corresponding energies.

-

Calculate New Density: Use the new molecular orbitals to calculate a new electron density.

-

Check for Convergence: Compare the new density (or energy) with the previous one. If the difference is below a certain threshold, the calculation is considered converged. Otherwise, return to step 2 with the new density.

The following diagram illustrates the SCF cycle as implemented with the this compound functional.

Practical Implementation in PySCF

While a detailed, line-by-line tutorial is beyond the scope of this guide, the general steps to perform a calculation with this compound in PySCF are as follows:

-

Installation: Ensure PySCF and the this compound extension are correctly installed in your Python environment.

-

Molecule Definition: Define the molecular geometry and basis set using PySCF's gto.Mole class.

-

SCF Object: Create a restricted or unrestricted Kohn-Sham SCF object (e.g., scf.RKS(mol)).

-

Specify this compound: Assign the this compound functional to the xc attribute of the SCF object.

-

Run Calculation: Execute the SCF calculation by calling the .kernel() method on the SCF object.

It is important to note that for some systems, particularly those containing transition metals, achieving SCF convergence with this compound can be challenging.[10] In such cases, it may be necessary to use the orbitals from a converged calculation with a different functional (e.g., B3LYP) as the initial guess for the this compound calculation.[11]

Limitations and Future Directions

Despite its successes, this compound has some limitations. As mentioned, SCF convergence can be an issue for certain classes of molecules, such as transition metal complexes.[10] Furthermore, the performance of this compound has been primarily benchmarked on main-group chemistry, and its applicability to a broader range of the periodic table is an active area of research.

The development of this compound, however, marks a significant milestone in the application of machine learning to fundamental problems in quantum chemistry. It demonstrates that a data-driven approach, guided by fundamental physical principles, can lead to the development of more accurate and robust density functionals. Future work in this area will likely focus on expanding the training data to include a wider variety of chemical systems, further refining the neural network architecture, and improving the efficiency and robustness of the SCF procedure.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. stats.stackexchange.com [stats.stackexchange.com]

- 4. Number of Neurons per Hidden Layer in Neural Networks: A Guide | by Sanjay Dutta, PhD | Medium [medium.com]

- 5. DeepMind neural networks open new window to understanding electron interactions | EurekAlert! [eurekalert.org]

- 6. How to use PySCF — PySCF [pyscf.org]

- 7. researchgate.net [researchgate.net]

- 8. A look at the density functional theory zoo with the advanced GMTKN55 database for general main group thermochemistry, kinetics and noncovalent interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. On the practical applicability of modern DFT functionals for chemical computations. Case study of this compound applicability for geometry optimization. [arxiv.org]

- 10. Loss Functions in Deep Learning - GeeksforGeeks [geeksforgeeks.org]

- 11. Deep Mind 21 functional does not extrapolate to transition metal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to DM21 for Modeling Covalent Bond Breaking

The Challenge of Modeling Covalent Bond Breaking with DFT

Density Functional Theory is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost.[6] However, approximate exchange-correlation (XC) functionals, which are central to DFT, often exhibit pathological errors in certain chemical situations.[5] The process of breaking a covalent bond is particularly challenging due to two main types of errors inherent in many standard functionals:

-

Delocalization Error : Many functionals incorrectly favor electron densities that are overly spread out across multiple atoms.[7] This leads to an inaccurate representation of the dissociation process, where electron density should localize on the separating fragments. This error is associated with systems that have "fractional charge" characteristics.[1][5]

-